

# Propargyl-PEG14-OH CAS number and molecular weight

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## Compound of Interest

Compound Name: *Propargyl-PEG14-OH*

Cat. No.: *B12382234*

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## An In-depth Technical Guide to **Propargyl-PEG14-OH**

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the physicochemical properties and applications of **Propargyl-PEG14-OH**. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and materials science, enabling the precise connection of molecules through "click chemistry."

## Core Properties of **Propargyl-PEG14-OH**

**Propargyl-PEG14-OH** is a polyethylene glycol (PEG) derivative characterized by a terminal propargyl group (an alkyne) and a hydroxyl (-OH) group, separated by a 14-unit PEG spacer. The propargyl group allows for highly efficient and specific covalent bond formation with azide-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. The hydroxyl group provides a site for further chemical modification, allowing for the attachment of other functional moieties. The PEG linker itself enhances the solubility and biocompatibility of the resulting conjugates.

## Physicochemical Data

The key quantitative data for **Propargyl-PEG14-OH** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	32199-97-6	[1][2]
Molecular Weight	628.8 g/mol	[2]
Molecular Formula	C <sub>29</sub> H <sub>56</sub> O <sub>14</sub>	[2]
Purity	Typically ≥98%	[2]
Solubility	Water, DMSO, DMF, DCM	
Storage	-20°C, desiccated	

Note: Minor variations in molecular weight (e.g., 628.75 g/mol ) may be reported by different suppliers due to differences in calculation methods.

## Experimental Protocols

The primary application of **Propargyl-PEG14-OH** is in bioconjugation through CuAAC. The following is a representative protocol for the conjugation of **Propargyl-PEG14-OH** to an azide-modified protein. This protocol is a general guideline and may require optimization for specific applications.

### Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-Modified Protein

Objective: To covalently conjugate **Propargyl-PEG14-OH** to an azide-modified protein.

Materials:

- Azide-modified protein
- **Propargyl-PEG14-OH**
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate

- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Desalting column

Procedure:

- Reagent Preparation:
  - Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
  - Prepare a 10-50 mM stock solution of **Propargyl-PEG14-OH** in DMSO or DMF.
  - Prepare a 20 mM stock solution of CuSO<sub>4</sub> in water.
  - Prepare a 50 mM stock solution of THPTA in water.
  - Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
- Catalyst Premix:
  - In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO<sub>4</sub> and THPTA stock solutions. A common molar ratio is 1:5 (CuSO<sub>4</sub>:THPTA). For example, mix 2.5 µL of 20 mM CuSO<sub>4</sub> with 5.0 µL of 50 mM THPTA.
  - Vortex briefly to mix.
- Reaction Assembly:
  - To the solution of the azide-modified protein, add the **Propargyl-PEG14-OH** stock solution. A 10- to 50-fold molar excess of the PEG linker over the protein is a typical starting point for optimization.
  - Add the catalyst premix to the reaction mixture.
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

- Incubation:
  - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins. Gentle shaking or rotation is recommended.
- Purification:
  - Remove the excess unreacted PEG linker and catalyst components from the conjugated protein using a desalting column or dialysis against an appropriate buffer.
- Analysis:
  - The success of the conjugation can be verified by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), mass spectrometry, or HPLC.

## Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows associated with the use of **Propargyl-PEG14-OH**.

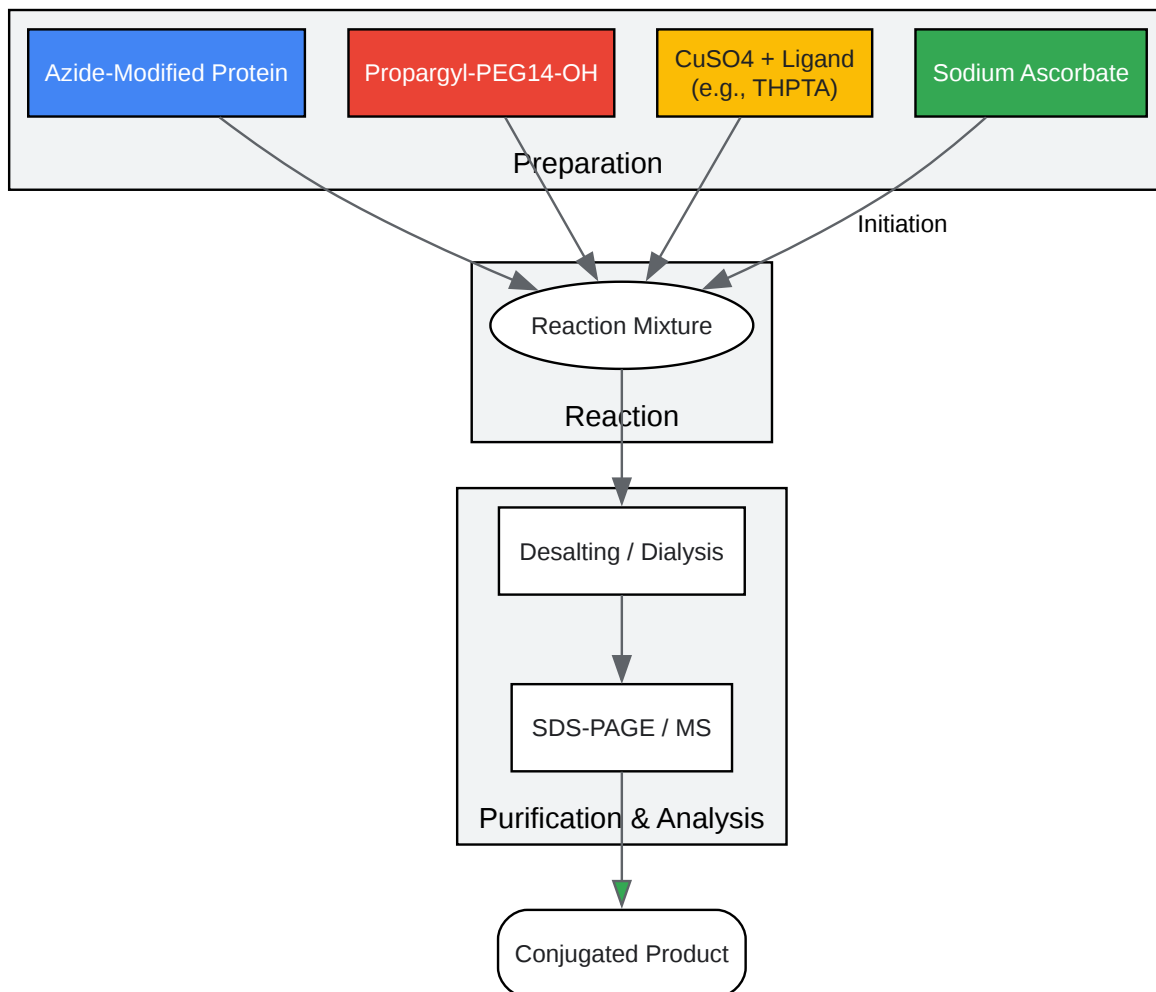


Figure 1: Bioconjugation Workflow using Propargyl-PEG14-OH

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Caption: Bioconjugation Workflow using **Propargyl-PEG14-OH**.

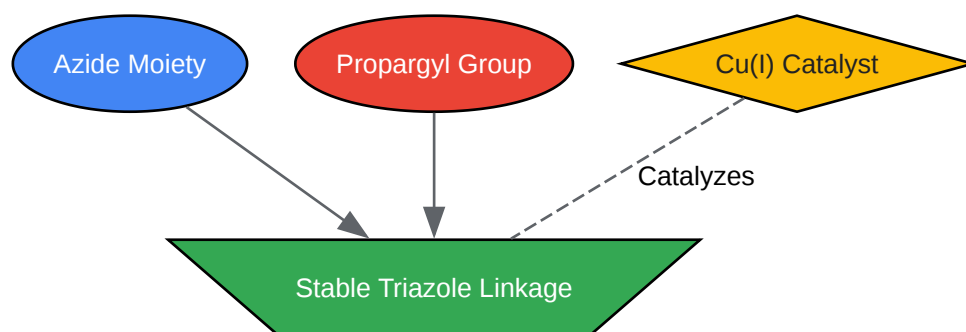


Figure 2: Signaling Pathway Analogy of Click Chemistry

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Caption: Conceptual Diagram of the Click Chemistry Reaction.

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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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